
5-bromo-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides and coumarins This compound is characterized by the presence of a bromine atom, a methoxy group, and a coumarin moiety, which contribute to its unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide typically involves multiple steps:
Bromination: The starting material, 2-methoxybenzoic acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromo-2-methoxybenzoic acid.
Coumarin Formation: The brominated product is then reacted with salicylaldehyde in the presence of a base like potassium carbonate to form the coumarin derivative, 5-bromo-2-methoxy-2H-chromen-6-yl.
Amidation: Finally, the coumarin derivative is subjected to amidation with 2-oxo-2H-chromen-6-amine under acidic or basic conditions to produce the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for bromination and amidation steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, potentially altering the compound’s biological activity.
Reduction: The bromine atom can be reduced to a hydrogen atom, leading to the formation of 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides, resulting in a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 5-bromo-2-hydroxy-N-(2-oxo-2H-chromen-6-yl)benzamide.
Reduction: 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown promise in antimicrobial studies. It exhibits significant inhibitory activity against various bacterial strains, making it a potential candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound is investigated for its anti-inflammatory and anticancer properties. It has been found to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models .
Industry
Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its derivatives may serve as active ingredients in drugs and pesticides.
Mechanism of Action
The mechanism of action of 5-bromo-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit enzymes involved in bacterial cell wall synthesis, leading to cell death. In cancer cells, it may induce apoptosis by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-hydroxy-N-(2-oxo-2H-chromen-6-yl)benzamide
- 2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
- 5-chloro-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide
Uniqueness
Compared to its analogs, 5-bromo-2-methoxy-N-(2-oxo-2H-chromen-6-yl)benzamide exhibits unique biological activities due to the presence of the bromine atom, which enhances its antimicrobial and anticancer properties. The methoxy group also contributes to its solubility and bioavailability, making it a more effective compound in various applications.
Properties
Molecular Formula |
C17H12BrNO4 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
5-bromo-2-methoxy-N-(2-oxochromen-6-yl)benzamide |
InChI |
InChI=1S/C17H12BrNO4/c1-22-15-5-3-11(18)9-13(15)17(21)19-12-4-6-14-10(8-12)2-7-16(20)23-14/h2-9H,1H3,(H,19,21) |
InChI Key |
NRNBDDVNWBKZKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


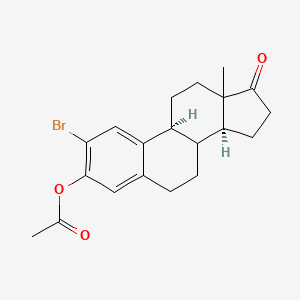
![2,4-difluoro-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B11072213.png)
![6-[2-(3,4-diethoxyphenyl)ethyl]-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B11072217.png)
![3-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11072223.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-butoxybenzamide](/img/structure/B11072236.png)

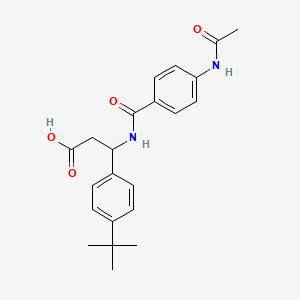
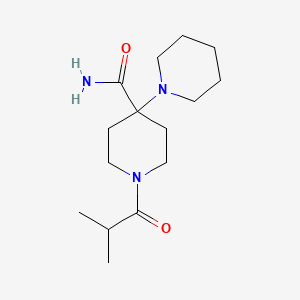
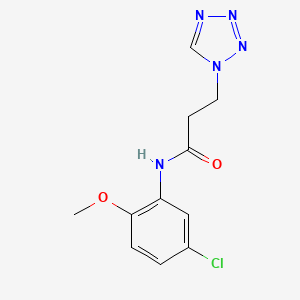
![(4-methylphenyl)[5-(2-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B11072268.png)
![4-(4-methoxyphenyl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11072283.png)
![2-methoxyethyl 5-hydroxy-2-methyl-1-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}-1H-benzo[g]indole-3-carboxylate](/img/structure/B11072285.png)
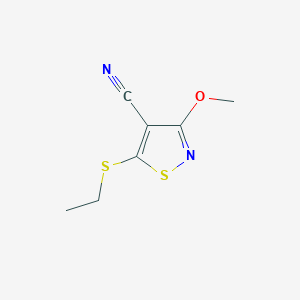
![3-(Carbamoylamino)-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B11072291.png)
